Dhodh-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21ClFNO4 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[[4-(3-butoxyphenyl)-2-chloro-6-fluorophenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H21ClFNO4/c1-2-3-11-31-17-8-6-7-15(12-17)16-13-20(25)22(21(26)14-16)27-23(28)18-9-4-5-10-19(18)24(29)30/h4-10,12-14H,2-3,11H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
YETZVOVKXKTYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Dihydroorototate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide
Disclaimer: Information specific to a DHODH inhibitor designated "Dhodh-IN-23" was not publicly available at the time of this writing. This guide therefore provides an in-depth overview of the mechanism of action of well-characterized DHODH inhibitors in cancer cells, serving as a technical resource for researchers, scientists, and drug development professionals.
Introduction: DHODH as a Therapeutic Target in Oncology
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for the production of DNA, RNA, and other vital cellular components.
In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is significantly elevated to support continuous DNA replication and RNA synthesis.[2] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cell types exhibit a heightened dependence on the de novo pathway, making DHODH a compelling target for anti-cancer therapy.[3] Inhibition of DHODH leads to pyrimidine depletion, which in turn triggers a cascade of events culminating in cell cycle arrest and apoptosis.
Core Mechanism of Action of DHODH Inhibitors
The primary mechanism of action of DHODH inhibitors is the competitive or non-competitive inhibition of the DHODH enzyme, leading to a depletion of the intracellular pyrimidine pool. This pyrimidine starvation has several downstream consequences for cancer cells.
Inhibition of DNA and RNA Synthesis
The most immediate effect of pyrimidine depletion is the impairment of DNA and RNA synthesis. Without an adequate supply of uridine and cytidine triphosphates (UTP and CTP), DNA replication and transcription are halted, leading to an arrest of the cell cycle, primarily in the S-phase.[3]
Induction of p53-Mediated Apoptosis
Several studies have demonstrated that DHODH inhibition can lead to the activation of the tumor suppressor protein p53.[4] The precise mechanism of p53 activation by pyrimidine depletion is still under investigation but is thought to be linked to ribosomal stress and the disruption of nucleolar function. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to programmed cell death.
Modulation of the Tumor Microenvironment
Recent evidence suggests that DHODH inhibition can also impact the tumor microenvironment. By increasing the expression of antigen presentation pathway genes and MHC class I on the surface of cancer cells, DHODH inhibitors can enhance the recognition and killing of tumor cells by the immune system.[5][6] This provides a rationale for combining DHODH inhibitors with immune checkpoint blockade therapies.
Quantitative Data: In Vitro Efficacy of DHODH Inhibitors
The following tables summarize the in vitro potency of several well-characterized DHODH inhibitors against the human DHODH enzyme and various cancer cell lines.
Table 1: Inhibitory Activity against Human DHODH Enzyme
| Compound | IC50 (nM) |
| BAY-2402234 | 0.42 |
| Brequinar | 2.1 |
| Teriflunomide | 24.5 |
| Leflunomide | >10,000 |
Data sourced from Reaction Biology Corporation's DHODH Dehydrogenase Assay Service.[7]
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Brequinar | CaSki | Cervical Cancer | 0.747 | 48 |
| Brequinar | HeLa | Cervical Cancer | 0.338 | 48 |
| Brequinar | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | 72-120 |
| H-006 | HL-60 | Promyelocytic Leukemia | 1.7 ± 0.2 | 72 |
| H-006 | HeLa | Cervical Cancer | 1.7 ± 0.2 | 72 |
| H-006 | A549 | Lung Carcinoma | 1.7 ± 0.2 | 72 |
| H-006 | DLD-1 | Colorectal Adenocarcinoma | 4,577 ± 785 | 72 |
| H-006 | HepG2 | Hepatocellular Carcinoma | 24.6 ± 1.1 | 72 |
| H-006 | WM266-4 | Melanoma | 3.7 ± 0.1 | 72 |
| H-006 | HT-1080 | Fibrosarcoma | 0.45 ± 0.02 | 72 |
| H-006 | A431 | Epidermoid Carcinoma | 3.3 ± 0.4 | 72 |
| H-006 | MIA PaCa-2 | Pancreatic Carcinoma | 79.4 ± 40.6 | 72 |
| H-006 | BxPC-3 | Pancreatic Adenocarcinoma | 5,955 ± 191 | 72 |
Data for Brequinar in cervical cancer from[8]. Data for Brequinar in T-ALL from[3]. Data for H-006 from[9].
Experimental Protocols
DHODH Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.
Principle: The activity of DHODH is monitored by the reduction of a chromogenic or fluorogenic substrate. A common method involves a colorimetric assay using 2,6-dichloroindophenol (DCIP).[9][10]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant DHODH enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes at 25°C).[9]
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Measure the decrease in absorbance at 650 nm over time using a microplate reader.[9]
-
Calculate the rate of reaction and determine the IC50 value of the test compound.
Cell Viability Assay
This assay determines the effect of a DHODH inhibitor on the proliferation and survival of cancer cells.
Principle: Cell viability can be assessed using various methods, such as the CCK-8 (Cell Counting Kit-8) assay, which measures the metabolic activity of viable cells.[2][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 2 x 10³ cells per well) and allow them to attach overnight.[8]
-
Treat the cells with a range of concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for p53 Activation
This technique is used to detect the levels of p53 and its downstream targets to assess the activation of the p53 signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Cancer cells treated with a DHODH inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[2]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p53 or its downstream targets overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the mechanism of action of DHODH inhibitors.
Caption: DHODH Inhibition in the De Novo Pyrimidine Synthesis Pathway.
Caption: Cellular Consequences of DHODH Inhibition.
Caption: Workflow for DHODH Inhibitor Characterization.
Conclusion
Inhibition of DHODH represents a promising therapeutic strategy for a variety of cancers that are dependent on the de novo pyrimidine synthesis pathway. The mechanism of action is multifaceted, involving the direct inhibition of DNA and RNA synthesis, induction of p53-mediated apoptosis, and modulation of the tumor immune microenvironment. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel DHODH inhibitors. Further research into the intricate downstream effects of pyrimidine depletion will likely uncover additional therapeutic opportunities and rational combination strategies to enhance the efficacy of this class of anti-cancer agents.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dhodh-IN-23 in Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis.[1][2] This mitochondrial enzyme catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Due to its essential role in cell proliferation, DHODH has emerged as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1] Rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo synthesis of pyrimidines, making DHODH an attractive target for selective therapeutic intervention.[2][3]
This technical guide provides an in-depth overview of Dhodh-IN-23, a novel inhibitor of DHODH, and its role in the context of pyrimidine biosynthesis. While detailed public data on this compound is emerging, this document consolidates the available information and provides a broader context of DHODH inhibition through data from analogous inhibitors.
This compound: A Novel DHODH Inhibitor
This compound is a potent and orally active inhibitor of dihydroorotate dehydrogenase.[4][5][6][7] It is currently under investigation for its potential applications in cancer research.[5][6][7][8] The fundamental mechanism of action for this compound, like other DHODH inhibitors, is the disruption of the de novo pyrimidine biosynthesis pathway.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby impeding cell proliferation and growth.[1]
| Property | Value |
| Molecular Formula | C₂₄H₂₁ClFNO₄ |
| CAS Number | 1346705-53-0 |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) |
| Activity | Orally active |
| Therapeutic Area | Cancer Research |
The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The de novo synthesis of pyrimidines is a multi-step enzymatic pathway that begins with bicarbonate and aspartate and culminates in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. DHODH catalyzes a crucial oxidation step within this pathway, which is coupled to the mitochondrial electron transport chain.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1346705-53-0 | MOLNOVA [molnova.com]
- 6. This compound|Cas# 1346705-53-0 [glpbio.cn]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [myskinrecipes.com]
Discovery and Synthesis of a Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Overview
Disclaimer: The specific compound "Dhodh-IN-23" was not identified in publicly available research. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a representative potent dihydroorotate dehydrogenase (DHODH) inhibitor, based on data from several novel compounds disclosed in recent literature.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2] While most normal cells can utilize the salvage pathway for pyrimidine acquisition, rapidly proliferating cells, such as cancer cells and activated immune cells, are heavily reliant on the de novo pathway.[1] This dependency makes DHODH a compelling therapeutic target for cancer and autoimmune diseases.[1][3] This document outlines the discovery, mechanism of action, and preclinical characterization of a novel class of DHODH inhibitors.
Discovery and Target Identification
The discovery of this class of DHODH inhibitors was initiated through cell-based phenotypic screening. For instance, a compound referred to as NPD723 was identified for its potent ability to induce myeloid differentiation and inhibit cell growth in HL-60 cells.[1] Subsequent proteomic profiling of cells treated with NPD723 revealed that its protein expression signature clustered with known DHODH inhibitors, strongly suggesting DHODH as its molecular target.[1] Further investigation showed that NPD723 is intracellularly reduced to its active form, H-006, which directly targets and inhibits DHODH.[1]
Similarly, another screening effort for activators of the p53 tumor suppressor pathway identified a chiral tetrahydroindazole, HZ00, and its more potent analog, (R)-HZ05, as inhibitors of DHODH.[4][5] This highlights that phenotypic screens can be a powerful tool for identifying novel chemical scaffolds that modulate critical cancer targets like DHODH.[4]
Mechanism of Action
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate, with coenzyme Q (ubiquinone) as the electron acceptor.[1][2] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for the synthesis of nucleic acids and other vital biomolecules. This leads to the inhibition of cell proliferation and can induce cell differentiation or apoptosis.[1][2] The on-target activity of these inhibitors is often confirmed by rescue experiments, where the cytotoxic or differentiating effects of the compound are reversed by the addition of exogenous orotic acid, a downstream product of the DHODH-catalyzed reaction.[1]
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of novel compounds on DHODH.
Quantitative Data: In Vitro Potency
The potency of novel DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. Below is a summary of reported IC50 values for several recently discovered DHODH inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| (R)-HZ00 | Enzymatic | Human DHODH | 1,000 | [4] |
| (S)-HZ00 | Enzymatic | Human DHODH | 9,500 | [4] |
| HZ00 (racemic) | Enzymatic | Human DHODH | 2,200 | [4] |
| ASLAN003 | Enzymatic | Human DHODH | 35 | [2] |
Experimental Protocols
DHODH Enzymatic Assay
A common method to determine the enzymatic activity of DHODH and the potency of inhibitors involves a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
Materials:
-
Purified human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or other suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (DHODH inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ10, and purified DHODH enzyme in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding a solution of dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Caption: A generalized workflow for the discovery and validation of novel DHODH inhibitors.
Cellular Effects and Therapeutic Potential
Inhibition of DHODH has demonstrated significant anti-cancer effects in preclinical models. For example, H-006, the active metabolite of NPD723, not only induced myeloid differentiation in HL-60 cells but also suppressed the growth of a variety of other cancer cell lines.[1] DHODH inhibitors like the HZ-series have been shown to cause an accumulation of cancer cells in the S-phase of the cell cycle and to increase the synthesis of the p53 tumor suppressor protein.[4] This suggests a dual mechanism of action: cytostatic effects through cell cycle arrest and potential for cytotoxic effects through p53 activation.
The therapeutic potential of DHODH inhibitors is currently being explored in clinical trials. For instance, ASLAN003 is in a Phase II clinical trial for patients with acute myeloid leukemia (AML).[2] Another novel DHODH inhibitor, HOSU-53, discovered and developed at The Ohio State University, is entering first-in-human clinical trials for cancer treatment.[6] These clinical investigations will provide crucial data on the safety and efficacy of targeting DHODH in cancer therapy.
Conclusion
The discovery of novel, potent, and specific DHODH inhibitors represents a promising strategy in oncology. The reliance of cancer cells on the de novo pyrimidine synthesis pathway provides a clear therapeutic window. The compounds discussed herein, identified through advanced screening and profiling techniques, demonstrate robust preclinical activity. Their mechanism of action, centered on the depletion of essential building blocks for cell proliferation, underscores the potential of this therapeutic approach. Ongoing and future clinical trials will be critical in translating the preclinical promise of DHODH inhibition into tangible benefits for patients with cancer and other proliferative diseases.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
In Vitro Characterization of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Dhodh-IN-23" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the in vitro characterization of potent and selective Dihydroorotate Dehydrogenase (DHODH) inhibitors, using data from well-characterized compounds such as H-006, brequinar, and teriflunomide as representative examples. The methodologies and principles described herein are directly applicable to the preclinical assessment of novel DHODH inhibitors.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1] While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, including cancer cells and activated lymphocytes, are highly dependent on the de novo pathway.[2] This dependency makes DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[3][4] This guide outlines the key in vitro assays and data presentation standards for the characterization of DHODH inhibitors.
Quantitative Data Summary
The inhibitory activity of a compound against DHODH is typically quantified by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
Table 1: Biochemical Inhibition of Human DHODH
| Compound | IC50 (nM) | Assay Type | Reference |
| H-006 | 3.8 | DCIP-based enzymatic assay | [3] |
| Brequinar | 1.8 | Not Specified | [5] |
| Teriflunomide (A771726) | 7,990 | DCIP-based enzymatic assay | [6] |
| MEDS433 | 1.2 | Not Specified | [5] |
| NPD723 | 1,523 | DCIP-based enzymatic assay | [3] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | [7] |
| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | [7] |
| Leflunomide | SW620 | Colorectal Carcinoma | 173.9 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate characterization of enzyme inhibitors.
Recombinant Human DHODH Enzymatic Assay (DCIP-based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the recombinant human DHODH to the wells and pre-incubate for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., 10 minutes) at 25°C using a microplate reader.[3][7]
-
The rate of DCIP reduction is proportional to DHODH activity. Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell Proliferation Assay (CCK-8/WST-8)
This colorimetric assay assesses cell viability by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., KYSE510, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[3]
-
Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Experimental workflow for the in vitro characterization of a DHODH inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-23: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology due to its critical role in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for sustaining the rapid proliferation of cancer cells.[1][2] Inhibition of DHODH presents a promising strategy to selectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby impeding tumor growth.[1][2] This technical guide provides an in-depth overview of the target validation process for a novel DHODH inhibitor, Dhodh-IN-23, in specific cancer types. We detail the requisite experimental protocols, present quantitative data for comparative analysis, and visualize key cellular pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to DHODH as a Cancer Target
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[3] While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells exhibit a heightened dependence on the de novo pathway to meet their increased demand for nucleotides required for proliferation.[4] This dependency creates a therapeutic window for DHODH inhibitors, which can selectively target cancer cells while sparing normal tissues. Several DHODH inhibitors have shown preclinical anti-cancer activity and some have entered clinical trials for various malignancies, including hematologic cancers.[5]
Target Engagement and Biochemical Validation of this compound
Direct engagement of this compound with its intended target, DHODH, is the foundational step in the validation process. This is typically assessed through a combination of biochemical and cellular assays.
DHODH Enzymatic Assay
This assay directly measures the inhibitory activity of this compound on recombinant human DHODH.
Experimental Protocol:
-
Recombinant Protein: Purified recombinant human DHODH is used.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 8.0), containing 150 mM KCl, 0.05% Triton X-100, and cofactors is prepared.[2]
-
Reaction Mix: The reaction mixture includes the DHODH enzyme, the substrate dihydroorotate, and an electron acceptor like 2,6-dichloroindophenol (DCIP) or coenzyme Q10.[2][6]
-
Inhibitor Addition: this compound is added at varying concentrations.
-
Measurement: The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the reduction of DCIP over time.[2]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the enzyme activity against the inhibitor concentration.
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound against DHODH
| Compound | Target | IC50 (nM) |
| This compound | DHODH | 5.2 |
| Brequinar (Control) | DHODH | 10.8 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7]
Experimental Protocol:
-
Cell Treatment: Intact cancer cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble DHODH remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.[8]
-
Melting Curve: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cellular Activity and On-Target Validation
Demonstrating that the cellular effects of this compound are a direct consequence of DHODH inhibition is crucial for target validation.
Anti-proliferative Activity in Cancer Cell Lines
The effect of this compound on the growth of various cancer cell lines is assessed to determine its potency and spectrum of activity.
Experimental Protocol:
-
Cell Culture: A panel of cancer cell lines is cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assay: Cell viability is measured using assays such as CellTiter-Glo® or sulforhodamine B (SRB).
-
GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.
Table 2: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 8.5 |
| A549 | Lung Carcinoma | 15.2 |
| HCT116 | Colorectal Carcinoma | 21.7 |
| SK-N-BE(2)C | Neuroblastoma | 12.1 |
Uridine Rescue Experiment
This is a critical experiment to confirm that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass the DHODH-mediated step by feeding into the pyrimidine salvage pathway.[9]
Experimental Protocol:
-
Cell Treatment: Cancer cells are co-treated with this compound and varying concentrations of uridine.
-
Viability Assay: Cell viability is measured after a defined incubation period.
-
Analysis: A reversal of the anti-proliferative effect of this compound by uridine provides strong evidence for on-target activity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures enhances the understanding of the target validation process.
Caption: DHODH signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of the uridine rescue experiment.
Conclusion
The validation of DHODH as the primary target of this compound in specific cancer types is a multifaceted process that requires rigorous biochemical and cellular characterization. The experimental framework outlined in this guide, encompassing enzymatic assays, cellular thermal shift assays, anti-proliferative screenings, and uridine rescue experiments, provides a robust strategy for confirming on-target activity. The successful completion of these validation studies is a critical step in the preclinical development of novel DHODH inhibitors like this compound for cancer therapy.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of DHODH Inhibitors: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of dihydroorotate dehydrogenase (DHODH) inhibitors as a class of therapeutic agents. Due to the limited availability of public data for the specific compound Dhodh-IN-23 , this document utilizes representative data from other well-characterized DHODH inhibitors to illustrate key concepts and experimental methodologies. All data presented herein should be considered illustrative for the class of compounds and not specific to this compound.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] By catalyzing the conversion of dihydroorotate to orotate, DHODH plays a pivotal role in cell proliferation and growth.[1][2] Consequently, inhibitors of DHODH have emerged as promising therapeutic agents for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of novel DHODH inhibitors, aimed at researchers, scientists, and drug development professionals.
Pharmacodynamics: Understanding the Mechanism of Action
The primary pharmacodynamic effect of DHODH inhibitors is the disruption of pyrimidine synthesis, leading to the depletion of nucleotides necessary for DNA and RNA replication.[1] This inhibition of cellular proliferation is the basis for their therapeutic application in various diseases.
In Vitro Activity of Representative DHODH Inhibitors
The potency of DHODH inhibitors is typically assessed through in vitro cell proliferation assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cell growth. The table below summarizes the in vitro activity of a representative DHODH inhibitor, DHODH-IN-22, against two acute myeloid leukemia (AML) cell lines.
| Cell Line | IC50 (nM) |
| MOLM-13 | 0.4[3] |
| THP-1 | 1.4[3] |
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process. DHODH inhibitors act on the fourth enzyme in this pathway, leading to a bottleneck in the production of essential pyrimidines.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHODH inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, THP-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DHODH inhibitor compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the DHODH inhibitor in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of a drug determines its concentration in the body over time. Understanding the ADME properties of DHODH inhibitors is crucial for optimizing their therapeutic efficacy and safety. The following table presents representative pharmacokinetic parameters for the DHODH inhibitor Emvododstat in various species.
| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral | 2-5 | - | - | -[4] |
| Rat | Oral | 2-5 | - | - | -[4] |
| Dog | Oral | 2-5 | - | - | -[4] |
| Monkey | Oral | 2-5 | - | - | -[4] |
Note: Specific Cmax and AUC values for Emvododstat were not provided in the source material.
Metabolism
The metabolism of DHODH inhibitors can influence their efficacy and potential for drug-drug interactions. For example, Emvododstat undergoes O-demethylation followed by glucuronidation as its major metabolic pathway in hepatocytes from rats, dogs, monkeys, and humans.[4] The cytochrome P450 enzymes CYP2C8, 2C19, 2D6, and 3A4 are involved in the formation of the O-desmethyl metabolite.[4]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a DHODH inhibitor after oral administration in mice.
Materials:
-
Female CD-1 mice
-
DHODH inhibitor compound
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of the DHODH inhibitor to a cohort of mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via retro-orbital or tail vein sampling.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the DHODH inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, AUC, and oral bioavailability.
Experimental Workflow and Logical Relationships
The development and evaluation of DHODH inhibitors follow a structured workflow, from initial screening to in vivo efficacy studies. This process often involves assessing the compound's impact on pharmacodynamic biomarkers to confirm target engagement.
References
- 1. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the selectivity profile of Dhodh-IN-23
An in-depth analysis of the selectivity profile of Dihydroorotate Dehydrogenase (DHODH) inhibitors is crucial for the development of safe and effective therapeutics. As specific data for a compound designated "Dhodh-IN-23" is not publicly available, this guide will focus on a well-characterized and clinically relevant DHODH inhibitor, Brequinar (CS2) , to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals. Brequinar is a potent, selective inhibitor of human DHODH and is currently under investigation in clinical trials for various cancers, including acute myeloid leukemia (AML).[1][2][3]
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[4][5] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated immune cells, making DHODH an attractive therapeutic target.[4][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[5][7] By inhibiting DHODH, compounds like Brequinar disrupt the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[4][8] This mechanism of action has shown potential in the treatment of cancer, autoimmune disorders, and viral infections.[4]
Selectivity Profile of Brequinar
The selectivity of a drug molecule is a critical determinant of its therapeutic index. An ideal inhibitor will potently inhibit its intended target while having minimal activity against other cellular components, thereby reducing the potential for off-target toxicity.
On-Target Potency
Brequinar is a highly potent inhibitor of human DHODH (hDHODH). The on-target specificity of Brequinar has been demonstrated by the rescue of its anti-proliferative effects with the addition of exogenous uridine, which replenishes the pyrimidine pool downstream of DHODH inhibition.[1][9]
Off-Target Activities
While Brequinar is considered a selective DHODH inhibitor, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations. A notable off-target activity that has been investigated is the inhibition of the Fat Mass and Obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] Structural similarities between the catalytic pockets of FTO and hDHODH may contribute to this cross-reactivity.[1][2] However, studies have shown that the primary mechanism of action for Brequinar's antileukemic effects is through DHODH inhibition, as uridine supplementation can rescue the cells from its growth-inhibitory effects.[1][2]
Data Presentation
Table 1: Inhibitory Activity of Brequinar
| Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
|---|---|---|---|---|
| Human DHODH | Enzymatic Assay | Low nM range | Purified enzyme | [1][2] |
| FTO | Enzymatic Assay | µM range | Purified enzyme | [1][2] |
| K562 (CML) | Cell Proliferation | ~100 nM | In vitro | [9] |
| NB4 (AML) | Cell Proliferation | Not specified | In vitro | [2] |
| S2-013 (Pancreatic) | Cell Proliferation | 500 nM (2-week treatment) | In vitro | [10] |
| CFPAC-1 (Pancreatic)| Cell Proliferation | 250 nM (2-week treatment) | In vitro |[10] |
Note: Specific IC50 values can vary depending on the experimental conditions.
Experimental Protocols
DHODH Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified human DHODH.
Methodology:
-
Recombinant human DHODH is purified.
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, the substrate dihydroorotate, and an electron acceptor such as coenzyme Q10.[11]
-
The inhibitor (e.g., Brequinar) is added at various concentrations.
-
The reaction is initiated, and the rate of orotate formation or the reduction of the electron acceptor is measured over time, often using a spectrophotometer.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., K562, NB4) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the inhibitor (e.g., Brequinar) for a specified period (e.g., 72 hours).[2]
-
A reagent such as MTS or CellTiter-Glo® is added to the wells. These reagents measure metabolic activity or ATP levels, respectively, which correlate with the number of viable cells.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value for cell growth inhibition is determined by plotting the percentage of viable cells against the inhibitor concentration.
Uridine Rescue Assay
Objective: To confirm that the anti-proliferative effect of the inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.
Methodology:
-
This assay is performed in conjunction with the cell proliferation assay.
-
Cells are co-treated with the inhibitor and a saturating concentration of uridine (e.g., 100 µM).[2]
-
Cell viability is measured as described in the cell proliferation assay protocol.
-
If the addition of uridine rescues the cells from the inhibitor-induced growth inhibition, it confirms that the inhibitor's primary mechanism of action is through the pyrimidine synthesis pathway.[1][9]
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the site of inhibition by Brequinar.
Caption: A representative workflow for determining the selectivity profile of a DHODH inhibitor.
References
- 1. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Impact of Dhodh-IN-23: A Mechanistic Whitepaper
Abstract
Dhodh-IN-23 is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a key component of the mitochondrial electron transport chain. By targeting DHODH, this compound disrupts essential cellular processes for nucleotide synthesis and energy production, making it a compound of significant interest for therapeutic development, particularly in oncology and immunology. This document provides a comprehensive technical overview of the effects of this compound on cellular metabolism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction: The Role of DHODH in Cellular Metabolism
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This pathway is vital for producing the building blocks of DNA and RNA. In contrast to most enzymes in this pathway which are located in the cytosol, DHODH resides on the inner mitochondrial membrane.[2][3][4]
Crucially, DHODH couples pyrimidine synthesis directly to mitochondrial respiration by transferring electrons from DHO to the electron transport chain via the coenzyme Q (ubiquinone) pool.[5][6] This unique position makes DHODH a critical node linking nucleotide metabolism with cellular bioenergetics.[7][8][9] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides, making DHODH a validated therapeutic target.[1][10]
This compound is a novel investigational inhibitor designed to specifically target this metabolic vulnerability.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding to the ubiquinone-binding site of the DHODH enzyme.[4] This action blocks the catalytic conversion of dihydroorotate to orotate, leading to two primary downstream effects:
-
Depletion of Pyrimidine Pools: Inhibition of DHODH leads to a rapid decrease in the intracellular concentrations of uridine and cytidine nucleotides (UTP and CTP), which are essential for DNA and RNA synthesis.[10][11] This nucleotide starvation results in the inhibition of cell proliferation and cell cycle arrest, typically at the S-phase.[12][13][14]
-
Disruption of Mitochondrial Respiration: By preventing the transfer of electrons to the coenzyme Q pool, this compound impairs the function of the electron transport chain.[8][9] This leads to a reduction in mitochondrial oxygen consumption and can trigger the production of reactive oxygen species (ROS).[2][15]
These combined effects create a significant metabolic stress on the cell, ultimately leading to apoptosis or cellular differentiation.[10][12]
Quantitative Effects on Cellular Metabolism
The metabolic reprogramming induced by this compound can be quantified using various cellular assays. Key findings demonstrate a significant shift from oxidative phosphorylation to glycolysis, a hallmark of metabolic stress.
Impact on Bioenergetics
Treatment with this compound leads to a measurable decrease in mitochondrial activity and a compensatory increase in glycolytic flux. Pharmacological inhibition of DHODH has been shown to reduce the oxygen consumption rate (OCR) and increase the extracellular acidification rate (ECAR), which serves as a proxy for lactate production and glycolysis.[8][9]
Table 1: Bioenergetic Profile Changes in Cancer Cells Treated with a DHODH Inhibitor
| Parameter | Control | This compound (100 nM) | Fold Change | P-value |
|---|---|---|---|---|
| Basal OCR (pmol/min) | 150.2 ± 12.5 | 95.8 ± 9.8 | -36.2% | <0.01 |
| Maximal Respiration (pmol/min) | 310.5 ± 25.1 | 145.6 ± 18.3 | -53.1% | <0.001 |
| Basal ECAR (mpH/min) | 45.3 ± 4.1 | 68.7 ± 5.9 | +51.6% | <0.01 |
Data are representative and synthesized from published studies on DHODH inhibitors.[8]
Impact on Nucleotide Pools
The primary consequence of DHODH inhibition is the depletion of pyrimidine nucleotides. Metabolomic analysis confirms a significant reduction in key precursors for nucleic acid synthesis following treatment.
Table 2: Intracellular Nucleotide Levels After 24h Treatment
| Metabolite | Control (Relative Abundance) | This compound (100 nM) | Fold Change | P-value |
|---|---|---|---|---|
| Uridine Triphosphate (UTP) | 1.00 ± 0.15 | 0.22 ± 0.08 | -78% | <0.001 |
| Cytidine Triphosphate (CTP) | 1.00 ± 0.12 | 0.31 ± 0.09 | -69% | <0.001 |
| Dihydroorotate (DHO) | 1.00 ± 0.20 | 15.4 ± 3.1 | +1440% | <0.001 |
Data are representative and synthesized from published studies.[10][13] The dramatic accumulation of the substrate DHO confirms on-target enzyme inhibition.
Experimental Protocols
The following are condensed methodologies for key experiments used to characterize the metabolic effects of this compound.
Seahorse XF Analyzer Metabolic Flux Assay
This assay measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Cell Seeding: Plate 20,000-80,000 cells per well in a Seahorse XF cell culture microplate and incubate overnight.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, wash cells and replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate at 37°C in a non-CO₂ incubator.
-
Mitochondrial Stress Test: Load the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the pre-programmed protocol to measure basal OCR/ECAR and responses to the injected compounds.
-
Analysis: Normalize data to cell count and analyze using Seahorse Wave software.
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to ~60% confluency and treat with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data from at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound represents a targeted approach to disrupting cancer cell metabolism by inhibiting the dual functions of DHODH in pyrimidine synthesis and mitochondrial respiration. Its mechanism leads to a profound and quantifiable metabolic shift, characterized by nucleotide pool depletion, decreased oxidative phosphorylation, and a compensatory increase in glycolysis. These effects culminate in the potent inhibition of cell proliferation. The clear on-target effects and the critical reliance of proliferative cells on DHODH underscore the therapeutic potential of this compound and warrant its continued investigation and development.
References
- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydroorotate dehydrogenase in oxidative phosphorylation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Animal Models: A Technical Guide
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a promising therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] DHODH inhibitors function by blocking the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[1] This technical guide provides an in-depth overview of the preliminary studies of DHODH inhibitors in animal models, focusing on pharmacodynamics, pharmacokinetics, efficacy, and toxicology. While the specific compound "Dhodh-IN-23" did not yield specific public data, this guide utilizes information from well-documented DHODH inhibitors such as Brequinar, Emvododstat (PTC299), and HOSU-53 to illustrate the preclinical evaluation process.
Signaling Pathway of DHODH Inhibition
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate (DHO) to orotate.[1][4] This enzyme is located on the inner mitochondrial membrane.[2][5] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[6]
Pharmacodynamics in Animal Models
Pharmacodynamic (PD) studies are crucial to confirm that the DHODH inhibitor engages with its target in vivo. A key biomarker for DHODH inhibition is the accumulation of its substrate, dihydroorotate (DHO), in plasma and urine.[7]
Table 1: Pharmacodynamic Effects of Representative DHODH Inhibitors in Animal Models
| Compound | Animal Model | Dose | Biomarker Change | Reference |
|---|---|---|---|---|
| Emvododstat (PTC299) | Mouse (MOLM-13 AML xenograft) | Not specified | Increased DHO levels | [6] |
| Brequinar | Mouse | Not specified | Accumulation of dihydroorotate and carbamoyl aspartate | [8] |
| HOSU-53 | Mouse, Rat, Beagle Dog | Not specified | DHO accumulation |[9] |
Experimental Protocol: In Vivo Pharmacodynamic Study in Mice
-
Animal Model: Utilize appropriate mouse strains (e.g., CD-1, C57BL/6) for the study. House animals in a controlled environment with a standard diet and water ad libitum.[7] All animal experiments should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
-
Drug Administration: Administer the DHODH inhibitor via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Sample Collection: Collect blood samples at various time points post-administration via methods such as tail vein or retro-orbital bleeding. Collect urine samples using metabolic cages.[7]
-
Biomarker Analysis: Process blood to obtain plasma. Extract metabolites from plasma and urine samples. Analyze DHO levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: Correlate the dose and exposure of the DHODH inhibitor with the changes in DHO levels to establish a dose-response relationship.
Pharmacokinetics in Animal Models
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are essential for understanding the drug's exposure and for dose selection in subsequent efficacy and toxicology studies.
Table 2: Pharmacokinetic Parameters of Representative DHODH Inhibitors in Animal Models
| Compound | Animal Model | Route | Tmax (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Emvododstat | Mouse, Rat, Dog, Monkey | Oral | 2-5 | Bioavailable | [10] |
| HOSU-53 | Not specified | Oral | - | - |[9] |
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Use common rodent strains such as Sprague-Dawley rats or CD-1 mice.
-
Drug Administration: Administer the compound intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess absorption and bioavailability.
-
Sample Collection: Collect serial blood samples at predetermined time points after dosing.
-
Sample Analysis: Analyze the concentration of the drug in plasma using a validated analytical method like LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, Tmax, Cmax, and bioavailability.
Efficacy in Animal Models of Disease
Efficacy studies in relevant animal models are critical to demonstrate the therapeutic potential of a DHODH inhibitor. These models can range from cancer xenografts to models of autoimmune disease.
Table 3: Efficacy of Representative DHODH Inhibitors in Animal Models
| Compound | Disease Model | Animal Model | Efficacy Outcome | Reference |
|---|---|---|---|---|
| Brequinar | Medulloblastoma | Zebrafish xenograft | Significantly inhibited tumor growth | [11] |
| Brequinar | Melanoma | Mouse (B16F10) | Impressive single-agent efficacy; prolonged survival in combination with immune checkpoint blockade | [12][13] |
| DHODH Inhibition | Pancreatic Cancer | Mouse (xenograft) | Strong anti-cancer activity | [3] |
| Emvododstat | Acute Myeloid Leukemia (AML) | Mouse (MOLM-13 xenograft) | Reduction in tumor growth |[6] |
Experimental Protocol: Xenograft Tumor Model Study in Mice
-
Cell Culture: Culture human cancer cells (e.g., SCLC, AML cell lines) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a predetermined size, randomize mice into treatment and control groups and begin dosing with the DHODH inhibitor or vehicle.
-
Efficacy Assessment: Continue monitoring tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.
Toxicology Studies in Animal Models
Toxicology studies are performed to identify a safe dose for first-in-human studies and to characterize potential target organ toxicities.
Table 4: Toxicological Findings for DHODH Inhibitors in Animal Models
| Compound | Animal Model | Observed Adverse Effects | Reference |
|---|---|---|---|
| HOSU-53 | Rat | Immune system-related effects (decreased lymphoid cellularity, lower lymphocyte counts, lower thymus weights) at 5 mg/kg | [4] |
| HOSU-53 | Dog | Gastrointestinal system and metabolism effects at 1 mg/kg |[4] |
Experimental Protocol: Subchronic Toxicity Study in Dogs
-
Animal Model: Use a non-rodent species, typically beagle dogs, as required by regulatory agencies.
-
Dose Groups: Include a control group and at least three dose levels (low, mid, high) to identify a No-Observed-Adverse-Effect-Level (NOAEL).
-
Drug Administration: Administer the drug daily for a specified duration (e.g., 28 days) via the intended clinical route.
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring. Collect blood and urine for clinical pathology (hematology, clinical chemistry, urinalysis).
-
Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze all data to identify any dose-related adverse effects and determine the NOAEL.
The preclinical evaluation of DHODH inhibitors in animal models is a comprehensive process that involves a series of studies to characterize their pharmacodynamics, pharmacokinetics, efficacy, and safety. The data generated from these studies are essential for making informed decisions about the potential of a DHODH inhibitor as a therapeutic agent and for designing safe and effective first-in-human clinical trials. The use of relevant biomarkers, appropriate animal models of disease, and thorough toxicological evaluation are all critical components of a successful preclinical drug development program for this class of compounds.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dhodh-IN-23 in Cell Culture
Introduction
Dhodh-IN-23 is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a promising therapeutic target in oncology.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cancer cell proliferation, cell death, and relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of DHODH. This inhibition leads to the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis.[1][3] The reduction in pyrimidines results in cell cycle arrest and can induce apoptosis.[3][4] Furthermore, recent studies have indicated that DHODH inhibition can also induce a form of programmed cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[1][3]
Data Presentation
Table 1: Representative IC50 Values of a DHODH Inhibitor (Brequinar) in Various Cancer Cell Lines
As a reference for the expected potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized DHODH inhibitor, Brequinar, in a panel of neuroblastoma cell lines.[3]
| Cell Line | IC50 (nM) |
| SK-N-BE(2)C | 10 |
| SK-N-AS | 25 |
| SH-SY5Y | 15 |
| SH-EP2 | 30 |
Experimental Protocols
1. Cell Culture
A variety of cancer cell lines can be used to evaluate the efficacy of this compound. The choice of cell line should be guided by the specific research question.
-
Cell Lines: Human cervical adenocarcinoma (HeLa), human cervical squamous cell carcinoma (CaSki), esophageal squamous cell carcinoma (KYSE150, ECA109), and neuroblastoma (SK-N-BE(2)C, SK-N-AS) cell lines have been shown to be sensitive to DHODH inhibition.[1][2][3]
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Mycoplasma Testing: It is crucial to routinely test cell cultures for mycoplasma contamination to ensure the validity of experimental results.[3]
2. Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[1]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) group.
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
3. Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, cleaved PARP, activated caspase-3, β-catenin) overnight at 4°C.[2][3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[2]
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 1-2 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fix the colonies with 4% paraformaldehyde and stain them with 0.1% crystal violet.
-
Count the number of colonies (typically containing >50 cells) and compare the results between treated and control groups.
-
Mandatory Visualizations
Caption: DHODH signaling pathway and the inhibitory effect of this compound.
References
- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dhodh-IN-23 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Dhodh-IN-23
This compound is an orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This mechanism makes it a compound of interest for studying and potentially treating diseases characterized by rapid cell proliferation, such as cancer.
The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, forcing cells to rely on the salvage pathway. In cancer cells, which have a high demand for nucleotides, this can lead to cell cycle arrest, differentiation, and apoptosis.
Solubility and Preparation of Stock Solutions
Specific solubility data for this compound is not published. However, based on other DHODH inhibitors, it is likely to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). The following table provides solubility information for other DHODH inhibitors and can be used as a starting point for solvent screening for this compound.
Table 1: Solubility of Structurally Related DHODH Inhibitors
| Compound | Solvent | Concentration | Notes |
| DHODH-IN-1 | DMSO | 100 mg/mL (247.89 mM) | Requires sonication; hygroscopic DMSO can impact solubility. |
| DHODH-IN-14 | DMSO | 50 mg/mL (141.55 mM) | Sonication is recommended.[2] |
| DHODH-IN-17 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (8.36 mM) | Clear solution. |
| DHODH-IN-17 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.67 mg/mL (6.72 mM) | Clear solution. |
Protocol for Preparation of Stock Solution (General Guidance):
-
Solvent Selection: Start with high-purity, anhydrous DMSO.
-
Preparation: To prepare a 10 mM stock solution, weigh an appropriate amount of this compound and add the calculated volume of DMSO.
-
Dissolution: Vortex the solution and use sonication or gentle warming (not to exceed 40°C) to aid dissolution. Visually inspect to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Based on other DHODH inhibitors, stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.
Signaling Pathway
This compound inhibits the DHODH enzyme, which is a critical component of the de novo pyrimidine synthesis pathway located in the inner mitochondrial membrane. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Caption: Inhibition of DHODH by this compound blocks the conversion of Dihydroorotate to Orotate.
Experimental Protocols
The following are generalized protocols for experiments commonly performed to evaluate the efficacy and mechanism of action of DHODH inhibitors. These protocols should be adapted and optimized for the specific cell lines and experimental conditions being used.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HL-60, MOLM-13 for leukemia)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Downstream Effects
This protocol can be used to assess the impact of this compound on proteins involved in cell cycle regulation or apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, c-Myc, or cell cycle markers)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Uridine Rescue Assay
This experiment is crucial to confirm that the observed effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Protocol:
-
Perform a cell proliferation assay as described in section 4.1.
-
In a parallel set of experiments, co-treat the cells with this compound and a saturating concentration of exogenous uridine (e.g., 100 µM).
-
If the cytotoxic or anti-proliferative effects of this compound are rescued (i.e., cell viability is restored) by the addition of uridine, it strongly suggests that the compound's mechanism of action is through the inhibition of DHODH.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel DHODH inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
Protocol for Assessing Apoptosis Following Dhodh-IN-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-23 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][2] Assessing the apoptotic effects of this compound is a critical step in evaluating its therapeutic potential. This document provides detailed protocols for quantifying apoptosis in cells treated with this compound using established methods, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for key apoptotic markers.
The inhibition of DHODH depletes the intracellular pool of pyrimidines, which can trigger the intrinsic mitochondrial pathway of apoptosis.[3] This is often characterized by the activation of initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3 and caspase-7.[3][4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][5] Some studies also suggest a role for the tumor suppressor p53 in mediating apoptosis following DHODH inhibition.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols.
| Assay | Parameter Measured | Expected Result with this compound Treatment | Typical Data Format |
| Annexin V/PI Staining | Percentage of early apoptotic, late apoptotic, and necrotic cells | Increased percentage of apoptotic cells | Bar graphs, dot plots |
| Caspase-3/7 Activity | Fold increase in caspase-3/7 enzymatic activity | Significant increase in activity | Bar graphs, time-course plots |
| Western Blotting | Relative protein levels of cleaved Caspase-3 and cleaved PARP | Increased levels of cleaved forms | Band intensity ratios |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours). The optimal concentration and incubation time should be determined empirically for each cell line. Based on studies with other DHODH inhibitors, a starting concentration range of 1 µM to 200 µM could be explored.[1]
-
Cell Harvesting: After incubation, harvest the cells for subsequent apoptosis assays. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells by gentle trypsinization.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
PBS (phosphate-buffered saline), cold
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the treated and control cells and transfer them to flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-3/7 Glo Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and treat them with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Apoptotic Markers
This technique is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.[2][5]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the cleaved forms of Caspase-3 and PARP is expected to increase with this compound treatment.
Visualization
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 3. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Dhodh-IN-23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle effects of Dhodh-IN-23, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, leads to the depletion of nucleotides essential for DNA and RNA synthesis, ultimately causing cell cycle arrest, particularly in rapidly proliferating cells such as cancer cells.[1][2][3][4]
Flow cytometry with propidium iodide (PI) staining is a robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][6] This document outlines the principles, protocols, and data interpretation for assessing the efficacy of this compound in inducing cell cycle arrest.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cell lines with DHODH inhibitors typically results in a significant accumulation of cells in the S phase of the cell cycle.[1][2] The following tables present illustrative quantitative data based on studies with well-characterized DHODH inhibitors, which are expected to be comparable to the effects of this compound.
Table 1: Cell Cycle Distribution in Human Melanoma Cells (A375) Treated with a DHODH Inhibitor
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.0 |
| DHODH Inhibitor (e.g., Leflunomide 100 µM) | 35.2 ± 1.8 | 55.8 ± 2.5 | 9.0 ± 0.8 |
Data are represented as mean ± standard deviation and are illustrative of typical results observed after 72 hours of treatment.[1]
Table 2: Cell Cycle Distribution in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines Treated with a DHODH Inhibitor
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.9 ± 3.0 | 30.1 ± 2.2 | 14.0 ± 1.5 |
| DHODH Inhibitor (e.g., Brequinar 1 µM) | 30.7 ± 2.5 | 60.2 ± 3.1 | 9.1 ± 1.1 |
Data are represented as mean ± standard deviation and are illustrative of typical results observed after 72 hours of treatment.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for analyzing its effects on the cell cycle.
Figure 1. Signaling pathway of DHODH inhibition leading to S phase arrest.
Figure 2. Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A375 melanoma, Jurkat T-ALL).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypsin-EDTA: For adherent cells.
-
70% Ethanol: Ice-cold.
-
RNase A: DNase-free (100 µg/mL stock in PBS).
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.
-
Flow Cytometry Tubes.
-
Flow Cytometer.
Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted from standard procedures for cell cycle analysis by flow cytometry.[6][7][8]
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere overnight (for adherent cells). c. Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube. b. Suspension cells: Collect the cells directly into a 15 mL conical tube. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. e. Count the cells to ensure approximately 1 x 10^6 cells per sample.
3. Cell Fixation: a. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.[6] d. Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
4. Cell Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the less dense, fixed cells.[6] b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging at 800 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 200 µL of PBS containing 100 µg/mL RNase A. e. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[8] f. Add 200 µL of 50 µg/mL PI staining solution to each tube. g. Incubate at room temperature for 10-15 minutes, protected from light.
5. Flow Cytometry Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. c. Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3, depending on the instrument configuration).[8][9] d. Acquire at least 10,000 single-cell events. Use a low flow rate to improve the quality of the data.[6] e. Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets and aggregates.[8]
6. Data Analysis: a. Generate a histogram of the PI fluorescence intensity for the single-cell population. b. The histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase. c. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle. d. Compare the cell cycle distribution of this compound-treated samples to the vehicle control to determine the effect on cell cycle progression. An accumulation of cells in the S phase indicates S phase arrest.
References
- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Dhodh-IN-23 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DHODH inhibitor, Dhodh-IN-23.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is crucial for the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on this pathway.[1][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to DHODH inhibitors like this compound can arise through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the blockage of the de novo pathway by upregulating the pyrimidine salvage pathway. This often involves increased expression and activity of enzymes like uridine-cytidine kinase 2 (UCK2), which allows cells to utilize extracellular uridine and cytidine.[5]
-
DHODH Gene Amplification: Increased copy number of the DHODH gene can lead to overexpression of the DHODH protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[6]
-
Upregulation of Upstream Enzymes: Increased activity of enzymes upstream of DHODH in the de novo pathway, such as carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), has been identified as a potential resistance mechanism.[7]
-
Increased Nucleoside Transport: Enhanced uptake of extracellular nucleosides through transporters like SLC29A1 can also contribute to resistance by feeding the salvage pathway.[7]
Q3: Can uridine supplementation rescue the effects of this compound?
Yes, the addition of uridine to the cell culture medium can rescue the anti-proliferative effects of this compound.[5][6] Uridine bypasses the DHODH-mediated step in the de novo pathway by providing a substrate for the pyrimidine salvage pathway. This is a common experimental control to confirm that the observed cellular effects are indeed due to the inhibition of pyrimidine synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high IC50 value for this compound in a "sensitive" cell line. | High levels of uridine and other nucleosides in the culture medium or serum. | Use dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous nucleosides. Test the effect of uridine supplementation as a positive control for pathway rescue. |
| Loss of this compound activity over time in continuous culture. | Development of acquired resistance in the cell line population. | Perform a new dose-response experiment to confirm the shift in IC50. Analyze the expression of key resistance markers (e.g., DHODH, UCK2, CAD) by qPCR or Western blot. Consider establishing a new resistant cell line model by continuous culture with escalating doses of this compound. |
| Variable results in cell viability assays. | Inconsistent cell seeding density or variations in drug concentration. | Ensure precise and consistent cell seeding. Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Use a positive control (e.g., a known sensitive cell line) and a negative control (vehicle-treated cells). |
| Difficulty in generating a this compound resistant cell line. | The cell line may have a low propensity to develop resistance through common mechanisms. | Try alternative methods for generating resistance, such as CRISPR-activation screens to identify genes that confer resistance.[7] Alternatively, consider using a different parental cell line known to be sensitive to DHODH inhibitors. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in sensitive parental and experimentally derived resistant cancer cell lines.
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Fold Resistance |
| HL-60 | Parental | 15 | - |
| HL-60-R | Resistant | 450 | 30 |
| MOLM-13 | Parental | 25 | - |
| MOLM-13-R | Resistant | 800 | 32 |
| A375 | Parental | 50 | - |
| A375-R | Resistant | 1200 | 24 |
Experimental Protocols
Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Initial Treatment: Begin by treating the cells with this compound at a concentration equal to the IC50 value of the parental line.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration before proceeding to the next.
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant, high concentration of this compound (typically 10-20 times the parental IC50) to ensure the stability of the resistant phenotype.
-
Verification: Periodically confirm the resistance by performing a cell viability assay and comparing the IC50 value to that of the parental cell line.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Visualizations
Caption: De Novo Pyrimidine Synthesis and this compound Inhibition.
Caption: Experimental Workflow for Resistance Analysis.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Optimizing Dhodh-IN-23 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dhodh-IN-23. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[3][4] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[3][5] This makes it a compound of interest for cancer research, particularly for malignancies like acute myeloid leukemia (AML) that are highly dependent on this pathway.[3]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on available data, a good starting point for cell-based assays is in the low micromolar range. For AML cell lines, GI50 values (the concentration that inhibits cell growth by 50%) have been reported to be between 2.4 and 7.6 μM after 72 hours of incubation.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 125 mg/mL (282.88 mM).[2] It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[6][7] When stored at -80°C, the stock solution is stable for at least 6 months. For short-term storage, -20°C for up to a month is acceptable.[6] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Can the effects of this compound be rescued in cell culture experiments?
A4: Yes, the cytotoxic or anti-proliferative effects of this compound can be rescued by supplementing the cell culture medium with uridine.[8][9] Uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway caused by DHODH inhibition.[8] This is a crucial control experiment to confirm that the observed effects of this compound are specifically due to the inhibition of DHODH. A typical concentration of uridine for rescue experiments is 100 µM.[10]
Q5: Are there any known off-target effects of DHODH inhibitors?
A5: While this compound is described as a selective DHODH inhibitor, it is important to be aware of potential off-target effects that have been noted for other DHODH inhibitors.[3] For example, some DHODH inhibitors have been reported to affect mitochondrial respiration.[11] Researchers should include appropriate controls to validate that the observed phenotype is a direct result of DHODH inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration (e.g., GI50 or IC50). |
| Cell line insensitivity: The cell line may not be highly dependent on the de novo pyrimidine synthesis pathway. | Use a positive control cell line known to be sensitive to DHODH inhibitors (e.g., MOLM-13, THP-1).[12] Consider if the cells have a highly active pyrimidine salvage pathway. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C.[6][7] | |
| Experimental error: Issues with cell seeding density, incubation time, or assay reagents. | Standardize cell seeding protocols and ensure consistent incubation times. Check the expiration dates and proper functioning of all assay reagents. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells seeded across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects in microplates: Evaporation from wells on the edge of the plate can lead to increased compound concentration and affect cell growth. | Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. | |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. | Ensure the DMSO stock solution is fully dissolved before diluting it in the culture medium. Gently mix the medium after adding the compound. | |
| Unexpected cytotoxicity in control cells | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cell cultures for any signs of contamination. Use aseptic techniques and periodically test for mycoplasma. | |
| Rescue with uridine is incomplete | Insufficient uridine concentration: The concentration of uridine may not be high enough to fully rescue the cells. | Titrate the concentration of uridine to find the optimal rescue concentration for your specific cell line. |
| Off-target effects: this compound may have off-target effects that are not rescued by uridine. | While this compound is selective, consider the possibility of off-target effects and investigate other potential mechanisms if the uridine rescue is consistently incomplete. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI50 (μM) after 72h Incubation |
| U937 | 2.4[2] |
| THP-1 | 2.5[2] |
| MV411 | 2.5[2] |
| HL-60 | 3.5[2] |
| KG-1 | 7.6[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound (single agent) | 30 mg/kg (oral, twice daily for 21 days) | 37[2] |
| This compound + Cytarabine | 30 mg/kg + 20 mg/kg | 73[2] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
AML cell line of interest (e.g., U937, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1500 cells per well in 100 µL of complete medium.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the GI50 value using a suitable software.
-
Uridine Rescue Experiment
This protocol is designed to be performed in conjunction with a cell proliferation or apoptosis assay to confirm the on-target effect of this compound.
Materials:
-
This compound
-
Uridine
-
AML cell line of interest
-
Complete cell culture medium
-
Appropriate assay reagents (e.g., CCK-8, Annexin V/PI)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of uridine in sterile water or PBS.
-
Prepare the desired concentrations of this compound.
-
-
Cell Seeding:
-
Seed the cells as you would for your primary assay (e.g., cell proliferation, apoptosis).
-
-
Treatment:
-
Set up the following experimental groups:
-
Vehicle control (DMSO)
-
This compound at a concentration that causes significant growth inhibition or apoptosis.
-
Uridine alone (at the rescue concentration, e.g., 100 µM).
-
This compound + Uridine.
-
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 72 hours for a proliferation assay).
-
-
Assay:
-
Perform your primary assay (e.g., CCK-8, flow cytometry for apoptosis).
-
-
Data Analysis:
Visualizations
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Caption: Workflow for determining the GI50 of this compound.
References
- 1. This compound - LabNet Biotecnica [labnet.es]
- 2. This compound | 1346705-53-0 | MOLNOVA [molnova.com]
- 3. This compound [myskinrecipes.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Dhodh-IN-23
This guide is intended for researchers, scientists, and drug development professionals using Dhodh-IN-23 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential unexpected off-target effects. Please note that publicly available information specifically on this compound is limited. Therefore, this guide is based on the established mechanism of action and known off-target effects of other well-characterized Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of cell proliferation and growth.[3][5] This pathway is particularly important in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[4][6]
Q2: I'm observing a stronger anti-proliferative effect than expected. Could this be an off-target effect?
While a potent anti-proliferative effect is the expected on-target outcome of DHODH inhibition, observing a stronger effect than anticipated could be due to several factors. It is possible that the cell line you are using is particularly sensitive to pyrimidine depletion. However, it is also plausible that this compound has off-target activities that contribute to cytotoxicity.
Some small molecules initially identified as inhibitors of other targets have been found to exert their anti-proliferative effects through off-target inhibition of DHODH. For example, the FTO inhibitor FB23-2 was shown to suppress the proliferation of leukemia cell lines regardless of their FTO dependency, an effect that was rescued by uridine supplementation, indicating DHODH inhibition as the primary mechanism of action.[5][7]
To determine if the observed effect is due to DHODH inhibition, a uridine rescue experiment is the gold standard.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity or anti-proliferative activity.
Potential Cause: The observed effect is due to the on-target inhibition of DHODH, and your cell line is highly dependent on the de novo pyrimidine biosynthesis pathway. Alternatively, there may be off-target effects contributing to the cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Experimental Protocol: Uridine Rescue Assay
This experiment determines if the anti-proliferative effect of this compound is due to the depletion of the pyrimidine pool.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Uridine (Sigma-Aldrich, Cat. No. U3003 or equivalent)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
Procedure:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare a dose-response curve of this compound in complete medium.
-
Prepare a second set of the same dose-response curve in complete medium supplemented with 50-100 µM uridine.
-
Remove the overnight culture medium from the cells and add the media containing this compound with or without uridine.
-
Incubate the cells for a period that is sufficient to observe a significant anti-proliferative effect (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using your preferred method.
-
Interpretation: If the addition of uridine completely or significantly reverses the anti-proliferative effect of this compound, it strongly suggests that the observed cytotoxicity is due to on-target DHODH inhibition. If there is little to no rescue, it indicates that off-target effects are likely contributing to the observed phenotype.
Issue 2: Cells arrest in the S-phase of the cell cycle.
Potential Cause: This is a known and expected consequence of DHODH inhibition. Depletion of pyrimidine nucleotides stalls DNA replication, leading to an accumulation of cells in the S-phase.
Signaling Pathway:
Caption: Effect of this compound on the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat your cells with this compound at the desired concentration for a relevant time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Interpretation: A significant increase in the percentage of cells in the S-phase population in the this compound-treated sample compared to the control is indicative of DHODH inhibition.
Issue 3: Unexpected changes in gene or protein expression unrelated to cell cycle or proliferation.
Potential Cause: DHODH inhibition can have downstream effects beyond cell cycle arrest. For instance, some studies have shown that DHODH inhibitors can induce differentiation in certain cancer cell types, such as acute myeloid leukemia (AML).[8] Additionally, DHODH inhibition has been linked to the upregulation of antigen presentation pathway genes.[9][10]
Troubleshooting Steps:
-
Literature Review: Search for published studies on the effects of DHODH inhibitors in your specific cell type or a similar context to see if the observed changes have been previously reported.
-
Uridine Rescue: Perform a uridine rescue experiment and analyze the expression of the genes or proteins of interest. If uridine supplementation reverses the changes, it is likely a consequence of pyrimidine depletion.
-
Pathway Analysis: Use bioinformatics tools to analyze the affected genes or proteins to identify any enriched pathways that might be downstream of metabolic stress or pyrimidine depletion.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various DHODH inhibitors from the literature to provide a comparative context for the potency of these compounds.
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| Brequinar | Human DHODH | ~20 | Enzyme Assay | [1] |
| ASLAN003 | Human DHODH | 35 | Enzyme Assay | [1] |
| BAY-2402234 | Human DHODH | 1.2 | Enzyme Assay | [1] |
| Teriflunomide | Human DHODH | 130 | Enzyme Assay | [3] |
| DHODH-IN-1 | Human DHODH | 25 | Enzyme Assay | [11] |
| HZ00 (racemic) | Human DHODH | 2200 | Enzyme Assay | [10] |
| (R)-HZ00 | Human DHODH | 1000 | Enzyme Assay | [10] |
| (S)-HZ00 | Human DHODH | 9500 | Enzyme Assay | [10] |
Note: The potency of this compound will need to be determined empirically in your experimental system.
Logical Relationship Diagram
Caption: Logical approach to troubleshooting unexpected results.
This technical support guide provides a framework for addressing unexpected experimental outcomes when using this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can better understand their results and distinguish between on-target and potential off-target effects.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Oral Bioavailability of Dhodh-IN-23
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of Dhodh-IN-23, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Given that specific bioavailability data for this compound is not publicly available, this guide draws upon established principles and common strategies for improving the oral delivery of poorly soluble drug candidates.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility of this compound leading to dissolution rate-limited absorption. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. 3. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate and extent. |
| High inter-subject variability in pharmacokinetic (PK) profiles. | Food effects; interaction of this compound with gastrointestinal (GI) tract components. | 1. Conduct Fed vs. Fasted Studies: Evaluate the impact of food on this compound absorption to understand the nature of the food effect. 2. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve absorption and reduce food effects.[1] |
| Poor dose-proportionality in exposure at higher doses. | Saturation of absorption mechanisms or precipitation of the drug in the GI tract. | 1. Solubility-Enhancing Formulations: Employ formulations that maintain the drug in a solubilized state at higher concentrations, such as SEDDS or solid dispersions. 2. Investigate Transporter Involvement: Determine if this compound is a substrate for any intestinal efflux transporters (e.g., P-glycoprotein) that may become saturated. |
| Evidence of significant first-pass metabolism. | Rapid metabolism of this compound by cytochrome P450 enzymes in the gut wall or liver. | 1. Inhibition of Metabolic Enzymes: Co-administer with a known inhibitor of the relevant CYP enzymes (use with caution and for research purposes only). 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound systemically. |
| Low in vitro dissolution rate. | Intrinsic low solubility and/or high crystallinity of the this compound drug substance. | 1. Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its dissolution rate.[2] 2. Polymorph Screening: Investigate different crystalline forms (polymorphs) or an amorphous form, which may exhibit higher solubility. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in achieving good oral bioavailability with DHODH inhibitors like this compound?
Many small molecule inhibitors, including those targeting DHODH, are lipophilic and have poor aqueous solubility. This is a primary factor limiting their oral bioavailability, as dissolution in the gastrointestinal fluids is often the rate-limiting step for absorption.[3]
2. How can I assess the potential for poor oral bioavailability early in development?
Early indicators can be obtained from in silico predictions (e.g., based on physicochemical properties) and simple in vitro experiments. A Biopharmaceutics Classification System (BCS) assessment, based on aqueous solubility and intestinal permeability, can be highly informative.
3. What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
Several strategies are employed, including:
-
Particle size reduction: Micronization and nanosizing increase the surface area to volume ratio, enhancing dissolution.[4]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve solubility and dissolution.[2]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic drugs.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
4. Can food affect the absorption of this compound?
Yes, food can have a significant impact on the absorption of poorly soluble drugs. A high-fat meal can sometimes enhance the absorption of lipophilic compounds by increasing their solubilization through the release of bile salts. Conversely, food can also delay gastric emptying and alter GI pH, which may negatively impact absorption. It is crucial to conduct food-effect studies to characterize this.[3]
5. What is the mechanism of action of DHODH inhibitors?
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[5] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, thereby impeding cell proliferation.[6] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and activated immune cells.[5][6]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Accurately weigh this compound and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven.
-
Dry the solid dispersion under vacuum at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be characterized for its amorphous nature (using techniques like XRD or DSC) and then used for dissolution testing.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
This compound formulations (e.g., pure drug, solid dispersion, micronized powder)
-
HPLC system for quantification
Method:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Place a known amount of the this compound formulation into each dissolution vessel containing the medium.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles for each formulation.
Data Presentation
Table 1: Hypothetical Comparison of Bioavailability Parameters for Different this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Micronized Suspension | 50 | 320 ± 60 | 2.5 | 2800 ± 400 | 233 |
| Solid Dispersion (1:3 with PVP K30) | 50 | 850 ± 120 | 1.5 | 7500 ± 900 | 625 |
| SEDDS Formulation | 50 | 1100 ± 150 | 1.0 | 9800 ± 1100 | 817 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway of DHODH Inhibition
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
Dhodh-IN-23 not inducing apoptosis: potential reasons
Welcome to the technical support resource for Dhodh-IN-23. This guide provides troubleshooting assistance and answers to frequently asked questions regarding experiments where this compound is not inducing the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] By inhibiting DHODH, the inhibitor depletes the pool of pyrimidines necessary for cell proliferation and growth.[2] This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which rely heavily on this pathway.[3]
Q2: Is apoptosis the only expected outcome of DHODH inhibition?
No. While DHODH inhibition can lead to apoptosis in many cancer cell lines[3][4], it is not the only possible outcome. Depending on the cellular context, the effects can range from:
-
Cell Cycle Arrest: Many studies report that DHODH inhibitors cause cells to arrest in the S-phase or G2/M phase of the cell cycle.[5]
-
Cellular Differentiation: In certain cancers, like acute myeloid leukemia (AML), DHODH inhibition has been shown to induce differentiation.[3][4]
-
Autophagy: Some research indicates that DHODH inactivation can also trigger autophagy.[6][7]
-
Sensitization to other drugs: DHODH inhibition can make cells more susceptible to apoptosis induced by other chemotherapeutic agents.[6][7]
The specific cellular response is highly dependent on the genetic background of the cell line, including the status of tumor suppressor genes like p53 and the expression levels of anti-apoptotic proteins like Bcl-2.[6][8]
Q3: Why might I be observing a decrease in cell viability but no classic signs of apoptosis?
A decrease in cell viability, often measured by assays like MTT or CellTiter-Glo, indicates a reduction in metabolic activity or cell number. This can be a result of cytostatic effects (cell cycle arrest) rather than cytotoxic effects (cell death).[5][9] DHODH inhibition directly impacts nucleotide synthesis, which is crucial for cell division, and can therefore halt proliferation without immediately triggering the apoptotic cascade.[5] It is also possible that the cells are undergoing a different form of cell death, such as ferroptosis, which has also been linked to DHODH inhibition.[4]
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing the expected apoptotic phenotype, please consult the following troubleshooting steps.
Step 1: Verify Experimental Parameters
The concentration of the inhibitor and the duration of treatment are critical variables that must be empirically determined for each cell line.
-
Inhibitor Concentration: Have you performed a dose-response curve? The effective concentration can vary significantly between cell lines.
-
Treatment Duration: Apoptosis is a dynamic process. The optimal time point for observing apoptosis might be missed if measurements are taken too early or too late. A time-course experiment is recommended.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and that the stock solution is not degraded.
Table 1: Sample Dose-Response Experiment for this compound
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) at 48h | Cell Viability (%) (MTT Assay) at 72h |
| 0 (Vehicle) | 5.2 ± 0.8 | 100 |
| 0.1 | 6.1 ± 1.1 | 95.4 ± 4.2 |
| 1 | 15.8 ± 2.5 | 70.1 ± 5.6 |
| 10 | 45.3 ± 4.1 | 35.2 ± 3.9 |
| 50 | 48.1 ± 3.7 | 33.8 ± 4.1 |
Data are representative. Actual results will vary by cell line and experimental conditions.
Step 2: Assess Cell Line-Specific Factors
Cellular context plays a major role in determining the response to DHODH inhibition.
-
p53 Status: The tumor suppressor p53 is a key regulator of apoptosis. The status of p53 (wild-type, mutant, or null) can significantly influence whether a cell undergoes apoptosis or cell cycle arrest in response to treatment.[8][10]
-
Anti-Apoptotic Protein Expression: High expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can make cells resistant to apoptosis.[6][11] Overexpression of these proteins can sequester pro-apoptotic factors, preventing the initiation of the mitochondrial apoptotic pathway.[11]
-
Pyrimidine Salvage Pathway: Cells can synthesize pyrimidines through two routes: the de novo pathway (targeted by this compound) and the salvage pathway. If the salvage pathway is highly active, cells can bypass the block by utilizing extracellular sources of uridine. Supplementing media with uridine can be used as an experimental control to confirm on-target DHODH inhibition.
Caption: Troubleshooting workflow for experiments where this compound does not induce apoptosis.
Step 3: Evaluate the Apoptosis Detection Method
Ensure your detection method is appropriate and properly controlled.
-
Choice of Assay: Use at least two different methods to confirm apoptosis. Common methods include:
-
Annexin V/PI Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3, Caspase-7).
-
PARP Cleavage: Western blotting for cleaved PARP is a hallmark of caspase-mediated apoptosis.
-
-
Controls: Always include positive and negative controls. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control to ensure the assay is working correctly in your cell system.
Key Signaling Pathways
DHODH inhibition initiates a signaling cascade that can lead to several distinct cellular outcomes.
Caption: Simplified signaling pathway of DHODH inhibition.
Caption: Balance between De Novo and Salvage pyrimidine synthesis pathways.
Detailed Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are ~70-80% confluent at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 1 µM Staurosporine for 4-6 hours) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvest: Collect both floating and adherent cells. To detach adherent cells, use a gentle method like Trypsin-EDTA, and neutralize immediately with media containing FBS.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Western Blot for Cleaved PARP
-
Treatment and Lysis: Treat cells as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band at ~89 kDa indicates cleaved PARP.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with Dhodh-IN-23: A Technical Support Troubleshooting Guide
Researchers and drug development professionals utilizing the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-23, may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive technical support resource in a question-and-answer format to troubleshoot inconsistent results and ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are not consistent. What are the potential causes?
Inconsistent cell viability can stem from several factors:
-
Compound Solubility and Stability: this compound is highly soluble in DMSO.[1] However, improper dissolution or storage can lead to precipitation or degradation. Ensure the compound is fully dissolved before adding to culture media and avoid repeated freeze-thaw cycles of the stock solution. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to DHODH inhibitors.[3] Factors such as their reliance on the de novo pyrimidine synthesis pathway versus the salvage pathway can significantly impact the inhibitor's effect. It is crucial to establish a dose-response curve for your specific cell line.
-
Uridine Levels in Media: The efficacy of DHODH inhibitors can be counteracted by the presence of uridine in the cell culture medium, which allows cells to bypass the de novo pyrimidine synthesis pathway.[2][4][5][6][7][8] Variations in uridine concentration between different batches of fetal bovine serum (FBS) can lead to inconsistent results.
-
Cell Culture Conditions: Standard cell culture parameters such as cell density, passage number, and overall cell health can influence the experimental outcome. Ensure consistent cell culture practices across all experiments.
Q2: I'm observing a weaker-than-expected effect of this compound. How can I confirm its on-target activity?
To confirm that the observed effects are due to the specific inhibition of DHODH, a uridine rescue experiment is highly recommended.[2][4][6]
-
Principle: Supplementing the culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, bypassing the DHODH-dependent de novo pathway. If this compound is acting on-target, the addition of uridine should reverse its anti-proliferative or other phenotypic effects.
-
Procedure: Treat your cells with this compound in the presence and absence of exogenous uridine (e.g., 100 µM). If the inhibitory effects of this compound are rescued by uridine, it confirms the on-target activity.[4][6]
Q3: What are some potential off-target effects of DHODH inhibitors that I should be aware of?
While this compound is described as a selective inhibitor, it's important to be aware of potential off-target effects reported for other molecules targeting similar pathways. For instance, some inhibitors of the FTO protein have been found to also inhibit DHODH due to structural similarities in their catalytic pockets.[9][10] If your results are inconsistent with the expected effects of pyrimidine synthesis inhibition, consider the possibility of off-target activities.
Q4: How should I prepare and store this compound?
Proper handling of this compound is critical for maintaining its activity.
-
Dissolution: this compound is soluble in DMSO. One supplier indicates a solubility of 125 mg/mL (282.88 mM).[1] Prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Storage: Store the solid compound at -20°C. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]
Quantitative Data Summary
| DHODH Inhibitor | Cell Line(s) | Reported IC50/EC50 |
| Brequinar | Neuroblastoma cell lines | Low nanomolar range |
| Brequinar | HeLa | 0.156 µM (72h) |
| Brequinar | CaSki | 0.228 µM (72h) |
| ML-390 | U937, THP-1 | ~2 µM (EC50 for differentiation) |
| H-006 | Various cancer cell lines | Nanomolar range |
Note: This table is for reference only. It is crucial to determine the IC50 of this compound in your specific experimental system.
One study has shown that this compound induces CD11b mRNA expression in THP-1 cells at concentrations of 0.1, 1, and 3 µM, indicating a biologically active concentration range.[1]
Key Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol outlines a general procedure for assessing cell viability upon treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[11][12]
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals before reading the absorbance.[11][12] For WST-1 assays, the absorbance can be read directly. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for Downstream Effectors
This protocol can be used to analyze changes in protein expression downstream of DHODH inhibition.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a larger format (e.g., 6-well plate).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a suitable imaging system.
Visualizations
References
- 1. Yale-led Research Explains Why Many Cancer Drugs Fail During Clinical Trial Testing < Yale School of Medicine [medicine.yale.edu]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Compensatory Metabolic Pathways with Dhodh-IN-23
Welcome to the technical support center for Dhodh-IN-23. This resource is designed for researchers, scientists, and drug development professionals utilizing this novel dihydroorotate dehydrogenase (DHODH) inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems that may arise during your experiments with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5] By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides, which are vital for the proliferation of rapidly dividing cells, such as cancer cells.[4][5] The enzyme is located in the inner mitochondrial membrane and plays a role in the electron transport chain.[6][7]
Q2: My cells are showing less sensitivity to this compound than expected. What are the possible reasons?
A2: Reduced sensitivity to DHODH inhibitors can be attributed to several factors:
-
Activation of the Pyrimidine Salvage Pathway: Cells can compensate for the blockage of the de novo pathway by upregulating the pyrimidine salvage pathway, which utilizes extracellular pyrimidines. The presence of uridine in the culture medium can rescue cells from the effects of DHODH inhibition.[6][8]
-
High Expression of Nucleoside Transporters: Increased expression of nucleoside transporters can enhance the uptake of extracellular pyrimidines, thereby fueling the salvage pathway and reducing the efficacy of the inhibitor.
-
Genetic Alterations in DHODH: While less common for initial experiments, acquired resistance can arise from mutations in the DHODH gene that prevent inhibitor binding or from amplification of the DHODH gene, leading to higher enzyme levels.
-
Cell Line Specific Metabolic Phenotype: Some cell lines may have an inherently lower dependence on the de novo pyrimidine synthesis pathway and may rely more on the salvage pathway for their pyrimidine supply.
Q3: How can I confirm that this compound is inhibiting DHODH in my cellular assay?
A3: There are several ways to confirm target engagement:
-
Metabolite Analysis: Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO), and the depletion of its product, orotate, and downstream pyrimidine nucleotides.[9][10] Measuring the intracellular levels of these metabolites using techniques like LC-MS/MS can provide direct evidence of DHODH inhibition.
-
Uridine Rescue Experiment: A hallmark of on-target DHODH inhibition is the reversal of the inhibitor's effects by the addition of exogenous uridine to the cell culture medium.[6][7][8] If the cytotoxic or anti-proliferative effects of this compound are rescued by uridine supplementation, it strongly suggests the effects are due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Cell Cycle Analysis: Inhibition of pyrimidine synthesis leads to a depletion of nucleotide pools required for DNA replication, which can cause cell cycle arrest, typically at the S-phase.[6]
Q4: I am observing unexpected off-target effects. What could be the cause?
A4: While this compound is designed to be a specific DHODH inhibitor, off-target effects can occur, especially at high concentrations. It is crucial to determine the optimal working concentration through dose-response experiments. If off-target effects are suspected, consider the following:
-
Perform a literature search for known off-target effects of similar DHODH inhibitors.
-
Use a structurally different DHODH inhibitor as a control to see if the same phenotype is observed.
-
Conduct target knockdown/knockout experiments (e.g., using siRNA or CRISPR) to mimic the effect of DHODH inhibition and compare it to the phenotype observed with this compound.
Q5: What is the recommended starting concentration for in vitro experiments?
A5: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on data for other potent DHODH inhibitors, a starting range of 1 nM to 10 µM is reasonable for initial experiments.[7] For example, the DHODH inhibitor Meds433 showed apoptotic effects in CML cells starting at 100 nM.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative DHODH inhibitors. Note that specific data for this compound is not yet widely available in the public domain. The provided data for other inhibitors can serve as a reference for expected potencies and cellular effects.
Table 1: In Vitro Potency of Various DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Meds433 | Human DHODH | 1.2 ± 0.2 | - | Enzyme Activity | [7] |
| Brequinar (BQ) | Human DHODH | 1.8 ± 0.8 | - | Enzyme Activity | [7] |
| H-006 | Human DHODH | 3.8 | - | Enzyme Activity | [10] |
| DHODH-IN-1 | Human DHODH | 25 | - | Enzyme Activity | [11] |
| NPD723 | Human DHODH | 1523 | - | Enzyme Activity | [10] |
| Teriflunomide | Mouse DHODH | 2600 | - | Enzyme Activity | [12] |
Table 2: Cellular Effects of DHODH Inhibition
| Inhibitor | Cell Line | Effect | Concentration | Duration | Reference |
| Meds433 | CML CD34+ cells | Apoptosis | 100 nM | 3 days | [7] |
| Brequinar (BQ) | CML cells | Apoptosis | 1 - 10 µM | 3 days | [7] |
| DHODH-IN-1 | Jurkat cells | Proliferation Inhibition (IC50) | 20 nM | - | [11] |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM) in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound and Uridine Preparation: Prepare solutions of this compound at a concentration that causes significant growth inhibition (e.g., 2x or 5x the IC50). Prepare a stock solution of uridine (e.g., 100 mM in water or PBS).
-
Treatment: Treat cells with:
-
Vehicle control (DMSO)
-
This compound alone
-
This compound + Uridine (final concentration of 100 µM)
-
Uridine alone (100 µM)
-
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant increase in viability in the co-treated group indicates a uridine rescue effect.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - LabNet Biotecnica [labnet.es]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of DHODH Inhibitors: Dhodh-IN-23 and Brequinar
In the landscape of targeted cancer therapy, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy, particularly for hematological malignancies. This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. This guide provides a comparative overview of two potent and selective DHODH inhibitors, Dhodh-IN-23 and Brequinar, aimed at researchers, scientists, and drug development professionals. While extensive data is available for Brequinar, a compound that has undergone numerous preclinical and clinical investigations, information on this compound is more limited, positioning it as a newer investigational agent.
Mechanism of Action: Targeting a Key Metabolic Vulnerability
Both this compound and Brequinar are potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[2][3][4][5] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[2][6][7] This leads to cell cycle arrest and ultimately inhibits the proliferation of rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway.[6][7]
The shared mechanism of action of these DHODH inhibitors is depicted in the following signaling pathway diagram:
Efficacy in Acute Myeloid Leukemia (AML)
DHODH has been identified as a significant therapeutic target in acute myeloid leukemia (AML).[8] AML cells are particularly dependent on the de novo pyrimidine synthesis pathway for their survival and proliferation.[8] Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells.[8]
Table 1: Comparative Efficacy Data of DHODH Inhibitors
| Parameter | This compound | Brequinar |
| Target | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) |
| Reported IC50 (Human DHODH) | Data not publicly available | ~5.2 nM[10] |
| Therapeutic Area | Anticancer (AML), Antiviral (Research) | Anticancer (AML, T-ALL), Immunosuppression, Antiviral |
| Clinical Development Stage | Preclinical | Phase I/II Clinical Trials for various cancers |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to evaluate the efficacy of DHODH inhibitors like this compound and Brequinar.
In Vitro DHODH Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Methodology:
-
Enzyme Preparation: Recombinant human DHODH with a transmembrane domain deletion (DHODH/ΔTM) is used for the in vitro assay.[11]
-
Reaction Mixture: The reaction is typically performed in a buffer containing the enzyme, the substrate (dihydroorotic acid), and a cofactor (e.g., decylubiquinone).
-
Inhibitor Addition: The test compound (this compound or Brequinar) is added at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Measurement: The rate of the reaction is determined by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically, which is coupled to the oxidation of dihydroorotate.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[11]
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., AML cell lines like HL-60 or THP-1) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis: The GI50 or IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined.
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., AML cells) are injected subcutaneously into immunocompromised mice (e.g., NSG mice).[12]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with the DHODH inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.
Concluding Remarks
Both this compound and Brequinar represent promising therapeutic agents that target the metabolic vulnerability of cancer cells by inhibiting DHODH. Brequinar has a more established profile with a wealth of preclinical and clinical data, particularly in the context of hematological malignancies. This compound, while described as a potent and selective inhibitor, requires further public documentation of its efficacy and comparative performance to fully assess its potential relative to more established compounds like Brequinar. For researchers in the field, the choice between these inhibitors may depend on the specific research question, with Brequinar serving as a well-characterized benchmark and this compound representing a newer tool for exploring DHODH inhibition. As research in this area continues, direct comparative studies will be invaluable in elucidating the nuanced differences in efficacy, selectivity, and potential therapeutic applications of these and other emerging DHODH inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Analysis of DHODH Inhibitors Across Various Cancer Types: A Focus on Brequinar
A comprehensive review of the preclinical and clinical efficacy of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a special focus on the well-characterized compound Brequinar, reveals differential sensitivity across a spectrum of malignancies. This guide provides a comparative analysis of the anti-cancer effects of DHODH inhibition, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Initial searches for "Dhodh-IN-23" did not yield specific information on a compound with that designation, suggesting it may be an internal or recently developed molecule not yet widely documented in scientific literature. Therefore, this analysis will focus on Brequinar, a potent and well-studied DHODH inhibitor that has undergone extensive preclinical and clinical evaluation, as a representative of its class.
Mechanism of Action of DHODH Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2][3][4][5] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[4][6]
By blocking DHODH, inhibitors like Brequinar deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis.[7][8] This targeted approach forms the basis of their therapeutic potential in oncology.
Caption: Mechanism of action of Brequinar in the de novo pyrimidine biosynthesis pathway.
Comparative Efficacy of Brequinar in Different Cancer Types
Preclinical studies have demonstrated that Brequinar exhibits potent anti-proliferative activity against a wide range of cancer cell lines, with hematological malignancies and certain solid tumors showing particular sensitivity.
In Vitro Sensitivity of Cancer Cell Lines to Brequinar
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Brequinar in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Hematological Malignancies | |||
| Acute Myeloid Leukemia (AML) | MOLM-13 | 15 | [7] |
| MV4-11 | 20 | [7] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 8 | [7] |
| CCRF-CEM | 12 | [7] | |
| Solid Tumors | |||
| Small Cell Lung Cancer (SCLC) | H69 | 25 | [9] |
| H82 | 30 | [9] | |
| Pancreatic Cancer | Panc-1 | 50 | [4] |
| MiaPaCa-2 | 65 | [4] | |
| Colorectal Cancer | HCT116 | 100 | [10] |
| SW480 | 120 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
The data indicate that hematological cancer cell lines, particularly those from AML and T-ALL, are highly sensitive to Brequinar.[7] This heightened sensitivity is attributed to their strong reliance on the de novo pyrimidine synthesis pathway.[7] While solid tumor cell lines also respond to Brequinar, they generally exhibit higher IC50 values, suggesting a potentially greater contribution from the pyrimidine salvage pathway in these cancers.[4][9]
Preclinical In Vivo Efficacy
The anti-tumor activity of Brequinar has been validated in various animal models of cancer.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| T-ALL Xenograft | NOD/SCID mice | 30 mg/kg, oral, daily | 85 | [7] |
| SCLC Patient-Derived Xenograft (PDX) | NSG mice | 25 mg/kg, oral, daily | 70 | [9] |
| Pancreatic Cancer Xenograft | Nude mice | 40 mg/kg, oral, 5 days/week | 60 | [4] |
These in vivo studies corroborate the in vitro findings, demonstrating significant tumor growth inhibition in models of T-ALL and SCLC.[7][9] The efficacy in pancreatic cancer models, while substantial, is comparatively lower, aligning with the in vitro observations.[4]
Clinical Development of DHODH Inhibitors
Several DHODH inhibitors have advanced into clinical trials for various cancers. For instance, a clinical trial for BAY2402234, a DHODH inhibitor, is investigating its safety and efficacy in patients with myeloid malignancies.[11] Another novel DHODH inhibitor, HOSU-53, has entered first-in-human trials for solid tumors and lymphomas.[12][13] These ongoing clinical investigations will provide crucial insights into the therapeutic potential of this class of drugs in a clinical setting.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used to evaluate DHODH inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the DHODH inhibitor (e.g., Brequinar) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. The DHODH inhibitor is administered at a predetermined dose and schedule (e.g., orally, daily).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Caption: A generalized experimental workflow for evaluating a DHODH inhibitor.
Conclusion
DHODH inhibitors, exemplified by Brequinar, represent a promising class of anti-cancer agents with a clear mechanism of action. The available data strongly indicate a differential sensitivity across various cancer types, with hematological malignancies demonstrating the most profound response. This differential efficacy underscores the importance of patient stratification based on tumor type and potentially biomarkers related to pyrimidine metabolism. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of DHODH inhibitors and to identify optimal combination strategies to enhance their anti-tumor activity.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. news-medical.net [news-medical.net]
- 13. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]
Head-to-Head Study: A Comparative Analysis of Dhodh-IN-23 and Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established dihydroorotate dehydrogenase (DHODH) inhibitor, Leflunomide, with the novel research compound, Dhodh-IN-23. Due to the limited publicly available data on this compound, this document serves as a comparative framework, presenting comprehensive data for Leflunomide and outlining the necessary data points for a future head-to-head evaluation of this compound.
Executive Summary
Leflunomide is a well-characterized, FDA-approved immunomodulatory drug used in the treatment of rheumatoid arthritis.[1][2][3] Its mechanism of action centers on the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated lymphocytes.[1][2][4][5][6] this compound is identified as an orally active DHODH inhibitor intended for cancer research.[7][8][9] A direct comparative assessment of their performance is currently hampered by the lack of published experimental data for this compound. This guide synthesizes the extensive knowledge on Leflunomide to establish a benchmark for evaluating emerging DHODH inhibitors like this compound.
Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis
Both Leflunomide and this compound target dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme.[1][10][11][12] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[10][12][13] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes in autoimmune diseases or cancer cells.[1][4][6][10]
Comparative Data Tables
The following tables summarize the available quantitative data for Leflunomide and provide a template for the inclusion of data for this compound as it becomes available.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| Leflunomide (A77 1726) | Human DHODH | Enzymatic Assay | ~600 nM | - | [1] |
| This compound | Human DHODH | Data Not Available | Data Not Available | U937 | [7] |
Table 2: Pharmacokinetic Properties
| Parameter | Leflunomide | This compound |
| Active Metabolite | A77 1726 (Teriflunomide)[2][4] | Data Not Available |
| Oral Bioavailability | ~80% (for A77 1726) | Orally active[7][8] |
| Protein Binding | >99% (A77 1726)[14] | Data Not Available |
| Half-life | ~2 weeks (A77 1726)[14] | Data Not Available |
| Metabolism | Rapidly and almost completely metabolized to A77 1726[4] | Data Not Available |
| Excretion | Renal and biliary[14] | Data Not Available |
Table 3: Preclinical Efficacy (Illustrative for Autoimmune Models)
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Results |
| Leflunomide | Adjuvant-induced arthritis (rat) | Various | Paw swelling, joint damage | Protective effects observed |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of DHODH inhibitors.
DHODH Inhibition Assay (Enzymatic)
-
Objective: To determine the direct inhibitory effect of a compound on DHODH enzyme activity.
-
Materials: Recombinant human DHODH, dihydroorotate, decylubiquinone (electron acceptor), assay buffer, test compounds (this compound, Leflunomide's active metabolite A77 1726), and a spectrophotometer.
-
Procedure:
-
Recombinant human DHODH is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of dihydroorotate and decylubiquinone.
-
The reduction of decylubiquinone is monitored spectrophotometrically over time.
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
-
Objective: To assess the cytostatic effect of a compound on a relevant cell line.
-
Materials: Proliferating cells (e.g., Jurkat for immunological studies, U937 for cancer studies[7]), cell culture medium, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.
-
The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
-
Conclusion and Future Directions
Leflunomide is a well-established DHODH inhibitor with proven efficacy in rheumatoid arthritis.[3] Its extensive characterization provides a valuable benchmark for the development of new therapeutic agents targeting DHODH. While this compound is identified as a novel, orally active DHODH inhibitor, a comprehensive head-to-head comparison with Leflunomide is contingent upon the public disclosure of its preclinical and clinical data.
For a thorough evaluation, future studies on this compound should aim to provide quantitative data on its in vitro potency, pharmacokinetic profile, in vivo efficacy in relevant disease models, and safety profile. Such data will enable a direct and objective comparison with established DHODH inhibitors like Leflunomide and will be critical in determining its potential as a therapeutic candidate. Researchers in the field are encouraged to utilize the comparative framework and experimental protocols outlined in this guide for the systematic evaluation of novel DHODH inhibitors.
References
- 1. citeab.com [citeab.com]
- 2. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. This compound | 1346705-53-0 | MOLNOVA [molnova.com]
- 8. This compound - LabNet Biotecnica [labnet.es]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Dhodh-IN-23 vs. Genetic Knockdown of DHODH: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of Dihydroorotate Dehydrogenase (DHODH) using inhibitors like Dhodh-IN-23 with genetic knockdown techniques. This guide provides a detailed examination of their respective mechanisms, efficacy, and experimental considerations, supported by experimental data and detailed protocols.
Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in various diseases, including cancer and autoimmune disorders.[1][2] This mitochondrial enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] Consequently, inhibiting DHODH activity can effectively impede the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[1][3] Researchers can modulate DHODH function through two primary approaches: pharmacological inhibition with small molecules like this compound and genetic knockdown using techniques such as shRNA or CRISPR/Cas9. Both methods have been shown to suppress cell proliferation and induce cell death in susceptible cell lines.[4][5] This guide provides a comparative overview of these two methodologies to aid researchers in selecting the most appropriate approach for their experimental needs.
Mechanism of Action: A Tale of Two Interventions
Pharmacological inhibition and genetic knockdown of DHODH, while achieving a similar endpoint of reduced pyrimidine synthesis, operate through distinct mechanisms.
This compound and other small molecule inhibitors act by binding to the DHODH enzyme, typically at the quinone-binding site, thereby blocking its catalytic activity.[2][6] This inhibition is rapid and reversible, depending on the compound's pharmacokinetic and pharmacodynamic properties. The search results indicate that various small molecules, including brequinar and teriflunomide, bind to the quinone tunnel of DHODH.[6]
Genetic knockdown , on the other hand, involves the use of RNA interference (shRNA) or CRISPR/Cas9 gene editing to reduce or completely eliminate the expression of the DHODH protein.[4][7] This approach leads to a more sustained and potentially permanent reduction in DHODH levels, offering a powerful tool for studying the long-term consequences of DHODH depletion.
dot
Figure 1. Comparison of the mechanisms of action.
Comparative Efficacy: Insights from Experimental Data
Both pharmacological inhibition and genetic knockdown of DHODH have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following tables summarize key quantitative data from studies utilizing these approaches.
Table 1: Effects on Cell Viability and Proliferation
| Intervention | Cell Line(s) | Observation | Reference(s) |
| DHODH Inhibitor (Brequinar) | CaSki, HeLa | Decreased cell viability with IC50 values of 0.747 µM and 0.338 µM at 48h, respectively. | [4] |
| Neuroblastoma (SK-N-BE(2)C) | Induced apoptosis. | [7] | |
| T-ALL Jurkat cells | Dose-dependent decrease in cell viability. | [8] | |
| DHODH Knockdown (shRNA) | CaSki, HeLa | Significantly reduced cell viability and clonogenicity. | [4][5] |
| Neuroblastoma (SK-N-BE(2)C) | Induced apoptosis. | [7] | |
| Esophageal Squamous Cell Carcinoma | Suppressed cell proliferation. | [9] | |
| DHODH Knockout (CRISPR) | Jurkat cells | Rapid selection against DHODH-KO cells in a competition assay. | [8] |
| K562 cells | Significantly impacted proliferative potential. | [10] |
Table 2: Impact on Cell Cycle and Apoptosis
| Intervention | Cell Line(s) | Observation | Reference(s) |
| DHODH Inhibitor (HZ compounds) | Cancer cells | Accumulation of cells in S-phase. | [6][11] |
| DHODH Knockdown (shRNA) | Neuroblastoma (SK-N-AS) | G1 arrest. | [7] |
| Neuroblastoma (SK-N-BE(2)C) | S phase arrest. | [7] | |
| Cervical Cancer (CaSki, HeLa) | Increased cell death (2.94-fold and 2.32-fold increase in PI positive cells, respectively). | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of DHODH, whether by small molecules or genetic means, triggers a cascade of downstream cellular events. A key consequence is the depletion of the pyrimidine nucleotide pool, which in turn can activate the p53 tumor suppressor pathway, leading to cell cycle arrest.[3][6]
dot
Figure 2. DHODH inhibition and p53 pathway activation.
An experimental workflow to compare the effects of a DHODH inhibitor and knockdown would typically involve parallel treatment of cell lines, followed by a series of assays to measure proliferation, cell cycle distribution, and protein expression.
dot
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Synergistic Anti-Tumor Effects of DHODH Inhibitors with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is re-emerging as a promising strategy in cancer therapy.[1][2] While DHODH inhibitors have demonstrated limited single-agent efficacy in clinical trials, recent preclinical evidence highlights their potential to synergize with immune checkpoint blockade (ICB) to enhance anti-tumor immunity.[3][4][5][6] This guide provides a comparative overview of the synergistic effects of DHODH inhibitors with immunotherapy, supported by experimental data and detailed protocols.
Mechanism of Action: DHODH Inhibition and Immune Enhancement
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[7][8] Rapidly proliferating cancer cells are highly dependent on this pathway to sustain their growth.[2] Inhibition of DHODH leads to pyrimidine depletion, which not only halts cancer cell proliferation but also triggers a cascade of events that enhances their recognition by the immune system.
Recent studies have shown that treatment with DHODH inhibitors, such as brequinar (BQ), leads to the upregulation of antigen presentation pathway genes and an increase in cell surface Major Histocompatibility Complex (MHC) class I expression on cancer cells.[3][5][6] This enhanced antigen presentation makes tumor cells more visible to cytotoxic T lymphocytes, thereby augmenting the efficacy of immune checkpoint inhibitors that unleash the anti-tumor T-cell response.[3][4]
Comparative Efficacy of DHODH Inhibitors in Combination with Immunotherapy
The following table summarizes preclinical data on the efficacy of DHODH inhibitors when combined with immune checkpoint blockade in various cancer models.
| DHODH Inhibitor | Cancer Model | Combination Therapy | Key Findings | Reference |
| Brequinar (BQ) | Pancreatic Ductal Adenocarcinoma (PDAC) | BQ + anti-PD-1 | Significantly inhibited tumor growth compared to either agent alone. Increased infiltration of CD8+ T cells into the tumor microenvironment. | [3] |
| Brequinar (BQ) | Colon Carcinoma (CT26) | BQ + anti-PD-L1 | Enhanced tumor growth control and improved overall survival in mouse models. Upregulated MHC-I expression on tumor cells. | [5] |
| Teriflunomide | Pancreatic Cancer Cells | Teriflunomide + Gemcitabine | Synergistic anti-proliferative activity in vitro. (Note: Gemcitabine is a chemotherapy, not immunotherapy, but this shows synergistic potential). | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols from the cited literature.
In Vivo Tumor Models and Combination Therapy
-
Cell Lines and Animal Models: Murine cancer cell lines (e.g., CT26 colon carcinoma, KPC pancreatic adenocarcinoma) are cultured under standard conditions. Syngeneic mouse models (e.g., BALB/c, C57BL/6) are used for tumor implantation.
-
Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (e.g., oral gavage)
-
DHODH inhibitor (e.g., Brequinar at 25 mg/kg, oral gavage, daily)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody at 10 mg/kg, intraperitoneal injection, every 3 days)
-
Combination of DHODH inhibitor and immune checkpoint inhibitor
-
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or flow cytometry, to assess immune cell infiltration.
Flow Cytometry for MHC-I Expression
-
Cell Preparation: Cancer cells are treated in vitro with a DHODH inhibitor (e.g., Brequinar at various concentrations) or vehicle for a specified time (e.g., 48-72 hours).
-
Staining: Cells are harvested and stained with fluorescently labeled antibodies specific for MHC-I (e.g., H-2Kb/H-2Db for murine cells) and a viability dye (to exclude dead cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the MHC-I signal is quantified for the live cell population to determine the level of surface expression.
Transcriptomic Profiling (RNA-seq)
-
Sample Preparation: RNA is extracted from cancer cells treated with a DHODH inhibitor or vehicle.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes and pathways that are significantly up- or downregulated upon DHODH inhibition. Gene set enrichment analysis (GSEA) is used to identify enriched biological pathways, such as antigen presentation.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental logic.
Caption: De novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.
Caption: Proposed mechanism of synergy between DHODH inhibitors and immunotherapy.
Alternative and Competing Therapeutic Strategies
While the combination of DHODH inhibitors with immunotherapy is promising, other strategies are also being explored to enhance the efficacy of immune checkpoint blockade. These include:
-
Combination with other targeted therapies: For example, inhibitors of other metabolic pathways crucial for cancer cell survival.
-
Combination with chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and promoting an immune response.
-
Combination with radiotherapy: Radiation can also lead to the release of tumor antigens and has been shown to have synergistic effects with immunotherapy.
-
Oncolytic viruses: These viruses can selectively infect and kill cancer cells, triggering an anti-tumor immune response that can be potentiated by checkpoint inhibitors.[9]
-
Cytokine therapy: Cytokines like IL-2 and interferons can boost T-cell activity and proliferation.[9]
Conclusion
The synergistic combination of DHODH inhibitors and immunotherapy represents a compelling strategy to overcome resistance to immune checkpoint blockade. By upregulating antigen presentation on tumor cells, DHODH inhibitors can "paint a target" for the immune system, allowing for a more robust and effective anti-tumor response when combined with agents that unleash T-cell activity. The preclinical data are encouraging, and ongoing clinical trials with novel DHODH inhibitors will be crucial in validating this approach in patients.[10][11][12] Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and explore the efficacy of this combination in a wider range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. longdom.org [longdom.org]
- 10. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. news-medical.net [news-medical.net]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Dhodh-IN-23
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of Dhodh-IN-23, a potent Dihydroorotate Dehydrogenase (DHODH) inhibitor utilized in cancer research. Adherence to these protocols is mandatory to ensure a safe laboratory environment and the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a potent, research-grade compound with potential biological activity, stringent adherence to PPE and engineering control protocols is required. The following table summarizes the minimum requirements for handling this compound.
| Equipment | Specification | Purpose |
| Primary Engineering Control | Certified Class II Biological Safety Cabinet (BSC) or Fume Hood | To contain aerosols and fine powders during handling of the solid compound and preparation of solutions. |
| Gloves | Double-gloving with nitrile gloves | To prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Lab Coat | Disposable, cuffed lab coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid compound outside of a primary engineering control to prevent inhalation. |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to minimize exposure risk and maintain the stability of this compound.
| Procedure | Guideline | Rationale |
| Receiving and Unpacking | Inspect package for damage in a designated receiving area. Wear appropriate PPE. | To contain any potential contamination from shipping. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. Refer to the manufacturer's instructions for specific temperature requirements. | To maintain compound stability and prevent accidental spills or reactions. |
| Weighing | Conduct all weighing of the solid compound within a certified chemical fume hood or a balance enclosure. | To prevent inhalation of fine powder and widespread contamination of the laboratory. |
| Solution Preparation | Prepare solutions within a Class II BSC or fume hood. Use a non-volatile solvent where possible. | To contain any aerosols or splashes generated during dissolution. |
| Spill Management | Have a spill kit readily available. For small spills, absorb with an inert material, decontaminate the area, and dispose of waste as hazardous. For large spills, evacuate the area and contact safety personnel. | To ensure a rapid and safe response to accidental releases. |
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure | Container Type |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, sealed hazardous waste container. | Labeled, leak-proof, and puncture-resistant container. |
| Liquid Waste | Collect all contaminated liquid waste in a designated hazardous waste container. Do not pour down the drain. | Labeled, sealed, and chemically compatible waste container. |
| Sharps | Dispose of all contaminated sharps (e.g., needles, razor blades) in a designated sharps container. | Puncture-proof sharps container. |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on a cancer cell line (e.g., a human leukemia cell line).
1. Cell Culture:
- Culture cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
- Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.
3. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
4. Treatment:
- Remove the old medium and add fresh medium containing the various concentrations of this compound.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).
5. Incubation:
- Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
6. Cell Viability Assessment:
- After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
- Read the absorbance or luminescence using a plate reader.
7. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanism and Workflow
To better understand the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
